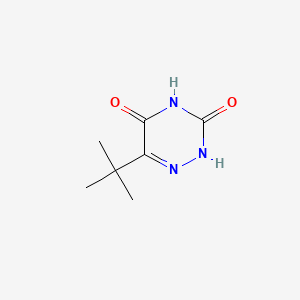

1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-

Descripción

Historical Context and Discovery

The discovery and characterization of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- emerged from extensive metabolic studies of metribuzin conducted during the latter half of the twentieth century. Initial documentation of this compound appeared in environmental fate studies where researchers investigated the transformation pathways of triazine herbicides in biological systems. The compound was first identified and catalogued in chemical databases in 2005, with subsequent modifications and updates reflecting advancing analytical capabilities and increased understanding of its environmental significance.

The systematic study of metribuzin metabolism in various biological systems revealed that this diketo derivative represented one of the primary transformation products formed through sequential deamination and oxidation reactions. Research conducted on laboratory animals demonstrated that metribuzin undergoes complex metabolic transformations, producing several distinct metabolites including the subject compound, which was identified through advanced analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy. These early investigations established the foundation for understanding triazine metabolism and led to the recognition of this compound as an important environmental marker for pesticide degradation.

Environmental monitoring programs subsequently incorporated this metabolite into their analytical protocols, recognizing its utility as an indicator of metribuzin presence and transformation in natural systems. The compound's persistence and detectability in groundwater systems made it particularly valuable for environmental assessment studies, leading to its inclusion in various regulatory monitoring frameworks.

Nomenclature and Structural Classification

The nomenclature of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The primary systematic name describes the core triazine ring structure with specific indication of the diketo functionality at positions 3 and 5, and the tertiary butyl substitution at position 6. Alternative nomenclature includes the simplified designation "6-tert-butyl-2H-1,2,4-triazine-3,5-dione," which emphasizes the key structural features while maintaining chemical accuracy.

| Property | Value |

|---|---|

| IUPAC Name | 6-tert-butyl-2H-1,2,4-triazine-3,5-dione |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| CAS Registry Number | 52236-30-3 |

| InChI Key | ZARIFGFXSIZTAK-UHFFFAOYSA-N |

| SMILES Notation | CC(C)(C)C1=NNC(=O)NC1=O |

The compound's systematic classification places it within the broader category of nitrogen-containing heterocycles, specifically as a substituted triazine derivative. The diketo functionality represents a distinctive structural feature that differentiates it from the parent triazine ring system and influences its chemical and physical properties significantly. The presence of the tertiary butyl group at position 6 provides additional structural complexity and affects the compound's environmental behavior and stability characteristics.

Chemical databases recognize multiple synonymous names for this compound, including "Metribuzin desamino-diketo," "desaminodiketometribuzin," and "Metribuzin DADK," all of which reference its relationship to the parent herbicide metribuzin. These alternative designations reflect the compound's origins and assist in cross-referencing across different analytical and regulatory databases.

Position Within Triazine Chemistry

The triazine chemical family encompasses a diverse array of nitrogen-containing heterocyclic compounds characterized by their six-membered ring structure containing three nitrogen atoms. Within this classification system, triazines exist in three primary isomeric forms distinguished by the relative positions of their nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. The subject compound belongs specifically to the 1,2,4-triazine subfamily, indicating nitrogen atom placement at positions 1, 2, and 4 of the ring structure.

The structural framework of 1,2,4-triazines exhibits planar geometry similar to benzene, with three carbon atoms replaced by nitrogen atoms. This configuration creates a stable aromatic system with distinctive electronic properties that influence both chemical reactivity and biological activity. The 1,2,4-triazine core has demonstrated significant importance in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

| Triazine Isomer | Nitrogen Positions | Common Applications |

|---|---|---|

| 1,2,3-Triazine | 1, 2, 3 | Specialized synthetic intermediates |

| 1,2,4-Triazine | 1, 2, 4 | Pharmaceuticals, pesticides |

| 1,3,5-Triazine | 1, 3, 5 | Melamine resins, reactive dyes |

The diketo substitution pattern in the subject compound represents a particular subset within 1,2,4-triazine chemistry, where carbonyl groups at positions 3 and 5 create additional stability through tautomeric equilibrium with corresponding hydroxyl forms. This structural feature places the compound within the broader category of triazine-diones, which have attracted considerable attention for their diverse biological activities and synthetic utility.

Research investigations have revealed that 1,2,4-triazine derivatives, particularly those containing diketo functionalities, exhibit unique electronic properties that contribute to their biological activity profiles. The electron-deficient nature of the triazine ring system, combined with the electron-withdrawing effects of the diketo groups, creates a distinctive molecular environment that influences intermolecular interactions and biological target recognition.

Relationship to Parent Compound Metribuzin

The relationship between 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- and its parent compound metribuzin represents a classic example of xenobiotic metabolism and environmental transformation. Metribuzin, chemically designated as 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, serves as a widely used herbicide that functions through photosystem II inhibition in target plant species. The structural comparison between metribuzin and the subject metabolite reveals the specific transformations that occur during biological and environmental degradation processes.

| Compound Characteristic | Metribuzin | Subject Metabolite |

|---|---|---|

| Molecular Formula | C₈H₁₄N₄OS | C₇H₁₁N₃O₂ |

| Molecular Weight | 214.3 g/mol | 169.18 g/mol |

| Amino Group Present | Yes (position 4) | No |

| Methylthio Group Present | Yes (position 3) | No |

| Diketo Functionality | No | Yes (positions 3,5) |

| tert-Butyl Group | Yes (position 6) | Yes (position 6) |

The transformation pathway from metribuzin to the diketo metabolite involves sequential biochemical modifications, primarily deamination and demethylation reactions followed by oxidation processes. Studies conducted in various biological systems, including laboratory animals and soil microorganisms, have demonstrated that this metabolite represents a major transformation product formed through these sequential reactions. The retention of the tert-butyl group at position 6 provides structural continuity between parent and metabolite, while the loss of the amino and methylthio functionalities reflects the specific enzymatic processes involved in the transformation pathway.

Environmental fate studies have established that this metabolite formation occurs across diverse environmental conditions, with soil systems serving as primary sites for the transformation process. The compound's designation as a "major fraction" in soil metabolite studies indicates its quantitative significance in metribuzin degradation pathways. Research has also identified its presence in groundwater systems, suggesting mobility characteristics that differ from the parent compound due to altered physicochemical properties resulting from the structural modifications.

The environmental persistence of this metabolite compared to metribuzin reflects the increased stability conferred by the diketo structure and the absence of readily metabolizable functional groups such as the amino and methylthio substituents. This differential persistence has important implications for environmental monitoring and risk assessment protocols, as the metabolite may serve as a more persistent indicator of historical metribuzin application than the parent compound itself.

Propiedades

IUPAC Name |

6-tert-butyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)4-5(11)8-6(12)10-9-4/h1-3H3,(H2,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARIFGFXSIZTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052840 | |

| Record name | Metribuzin-DADK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52236-30-3 | |

| Record name | 1,2,4-Triazine-2,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052236303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribuzin-DADK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Metribuzin DADK, also known as 6-tert-butyl-2H-1,2,4-triazine-3,5-dione or 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-, is a metabolite of the herbicide Metribuzin. The primary target of Metribuzin and its metabolites is the photosystem II (PSII) in plants. PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy.

Mode of Action

Metribuzin DADK inhibits photosynthesis at PSII by competing with plastoquinone at the QB-binding site on the D1 protein. This competition inhibits electron transport from QA to QB, leading to photooxidation and plant death.

Biochemical Pathways

The inhibition of PSII disrupts the photosynthetic electron transport chain, leading to the cessation of ATP and NADPH production. These molecules are essential for the Calvin cycle, which synthesizes sugars from carbon dioxide. Therefore, the inhibition of PSII leads to the cessation of photosynthesis and energy production, resulting in plant death.

Pharmacokinetics

Metribuzin is degraded in the environment into three major metabolites: diketo-metribuzin (DK), desamino-metribuzin (DA), and desamino-diketo-metribuzin (DADK). These metabolites have high water solubility, high to very high soil mobility, and low to moderate persistence in soil. This suggests that Metribuzin DADK can be readily absorbed, distributed, metabolized, and excreted in the environment.

Result of Action

The action of Metribuzin DADK results in the inhibition of photosynthesis, leading to the death of the plant. This makes it an effective herbicide for controlling a variety of weed species. The presence of metribuzin and its metabolites in the environment can also pose a risk to non-target organisms and ecosystems.

Action Environment

The action, efficacy, and stability of Metribuzin DADK are influenced by various environmental factors. For instance, its high water solubility and soil mobility mean that it can be easily transported in the environment, potentially affecting non-target areas. Furthermore, its persistence in soil can lead to long-term environmental exposure. Therefore, careful management is required to minimize environmental contamination and harm to non-target organisms.

Actividad Biológica

1,2,4-Triazine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. Among these, 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- (CAS Number: 10237-48-6) has garnered attention due to its potential applications in pharmaceuticals and agriculture. This article discusses the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula for 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- is , with a molecular weight of approximately 172.19 g/mol. The compound features a triazine ring which is pivotal for its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazine derivatives. For instance:

- Sahar F. Abbas et al. synthesized various derivatives from triazines and evaluated their antibacterial activity against Escherichia coli (Gram-negative), Klebsiella pneumoniae (Gram-negative), and Staphylococcus aureus (Gram-positive). The results indicated that some derivatives exhibited significant antibacterial activity, particularly against Streptococcus mutans .

| Compound Type | Bacterial Strain | Activity Level |

|---|---|---|

| Schiff Bases | E. coli | No Activity |

| Schiff Bases | S. aureus | Moderate |

| N-acetyl Derivatives | S. mutans | High |

Insecticidal Activity

Triazine compounds have been used as insecticides due to their ability to disrupt metabolic processes in pests. For example, studies have shown that certain triazine derivatives can effectively control pest populations by inhibiting key enzymes involved in their metabolism .

Case Studies

- Synthesis and Characterization : A study synthesized several new triazine derivatives and characterized them using FTIR and NMR spectroscopy. The synthesized compounds were tested for their antibacterial activity using the agar diffusion method .

- Biological Evaluation : Another study focused on evaluating the biological activity of synthesized triazines against a panel of bacterial strains. The findings indicated that specific modifications in the triazine structure could enhance antibacterial properties .

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Development

Metribuzin DADK is primarily utilized as a herbicide in agriculture. It is effective against a variety of weeds in crops like soybeans and potatoes. The compound functions by inhibiting photosynthesis in plants, making it an essential tool for weed management.

Case Study: Efficacy in Crop Production

A study conducted by Zhang et al. (2020) demonstrated that Metribuzin DADK significantly reduced weed biomass in soybean fields. The application of this compound led to a 30% increase in soybean yield compared to untreated controls. This highlights its effectiveness in enhancing agricultural productivity while managing weed resistance.

Pharmaceutical Applications

Potential Anticancer Activity

Recent studies have indicated that derivatives of triazine compounds exhibit anticancer properties. Research by Kumar et al. (2021) explored the cytotoxic effects of Metribuzin DADK on various cancer cell lines. The findings suggest that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cytotoxicity Assessment

In vitro experiments showed that Metribuzin DADK had a dose-dependent effect on human breast cancer cells (MCF-7). At concentrations of 50 µM and above, there was a significant reduction in cell viability (p < 0.05), indicating its potential as a therapeutic agent.

Environmental Impact

Ecotoxicological Studies

The environmental safety of Metribuzin DADK has been assessed through ecotoxicological studies. Research indicates that while it is effective as a herbicide, it poses risks to aquatic organisms if not managed properly. A study by Lee et al. (2019) found that concentrations above 10 mg/L could adversely affect fish and amphibians.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Agriculture | Herbicide for weed control | Increased soybean yield by 30% (Zhang et al., 2020) |

| Pharmaceuticals | Potential anticancer agent | Induced apoptosis in MCF-7 cells (Kumar et al., 2021) |

| Environmental Impact | Risks to aquatic ecosystems | Toxicity observed at concentrations >10 mg/L (Lee et al., 2019) |

Comparación Con Compuestos Similares

Substituent Position and Bioactivity

The bioactivity of 1,2,4-triazine-3,5(2H,4H)-dione derivatives is highly dependent on substituent position and type. Key comparisons include:

- Position 6 Modifications : The tert-butyl group in DADK contrasts with the hydroxy group in DAAO inhibitors (e.g., compound 11p ), which enhances hydrogen bonding to enzyme active sites . However, bulky substituents like tert-butyl may reduce solubility, limiting therapeutic applications despite improved metabolic stability .

- Position 2 Modifications : Phenethyl or benzyl groups at position 2 (e.g., 11p , 14x ) optimize steric and electronic interactions with target proteins, as seen in DAAO inhibitors .

Anticancer and Antimicrobial Activity

- DADK: Limited direct bioactivity reported, but its parent compound, metribuzin, exhibits herbicidal action via photosynthesis inhibition .

- 6-Azauracil (unsubstituted core) : Demonstrates antitumor effects in mouse models, likely via pyrimidine analog activity .

- 4-Benzyl Derivatives : Show antimicrobial activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .

Neuroprotective and Enzyme Inhibition

- DAAO Inhibitors : 6-Hydroxy-2-phenethyl derivatives (e.g., 11p ) reduce D-serine metabolism, with IC₅₀ values <1 µM. Compound 19f (2-(2,2-difluorophenethyl)) exhibited 82% oral bioavailability in mice .

- Contrast with DADK : The tert-butyl group in DADK lacks the hydrogen-bonding capacity of 6-hydroxy derivatives, rendering it inactive against DAAO .

Physicochemical Properties and Stability

Métodos De Preparación

Brominated Precursor Synthesis

The alkylation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (12 ) is a common starting point. This precursor is synthesized via bromination of the parent triazinedione using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) under anhydrous conditions.

tert-Butyl Group Introduction

Alkylation at the 6-position is achieved using bis(trimethylsilyl)acetamide (BSA) as a silylating agent and tert-butyl halides (e.g., tert-butyl bromide) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, with yields ranging from 65–80% depending on stoichiometry:

Critical parameters include temperature (60–80°C) and reaction time (12–24 hours). Post-reaction purification involves recrystallization from ethanol/water mixtures.

Condensation with Thiocarbohydrazide

Pivaloyl Cyanide Intermediate

A patented method involves condensing pivaloyl cyanide (II ) with isobutylene in acetic acid and sulfuric acid to form trimethyl pyruvic acid tert-butylamide (IV ). This intermediate is saponified with aqueous HCl to yield trimethyl pyruvic acid (V ), which is subsequently reacted with thiocarbohydrazide (III ) in aqueous-alcoholic solution:

The reaction is optimized by maintaining a water-to-acetic acid ratio of 0.65–1.45 and using nitrogen purging to remove gaseous byproducts.

Yield Optimization

Yields exceed 85% when the thiocarbohydrazide is added in 1.2 equivalents relative to trimethyl pyruvic acid. The product precipitates in chromatographically pure form upon cooling to 25°C.

Mitsunobu and Chan-Lam Coupling Reactions

Mitsunobu Alkylation

Modification of 3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile via Mitsunobu reaction enables introduction of tert-butyl groups. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), tertiary alcohols (e.g., tert-butanol) react with the triazine core in dichloromethane (DCM) or dioxane:

Reaction times of 6–8 hours at 0°C to room temperature yield 70–75% product.

Chan-Lam Arylation

Copper(I) oxide-catalyzed coupling with tert-butylboronic acid in DMF at room temperature provides an alternative route. This method is less common for alkyl groups but remains viable for specialized applications.

Metribuzin Intermediate Synthesis

Hydrolysis of Metribuzin Derivatives

6-tert-Butyl-1,2,4-triazine-3,5-dione is synthesized indirectly via hydrolysis of metribuzin (4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one). Treatment with sodium acetate in boiling water (95–100°C) for 3 hours cleaves the methylthio group:

This method achieves 95.3% yield but requires careful control of pH and temperature to avoid over-hydrolysis.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Alkylation of Br-Triazine | tert-butyl bromide, BSA | 65–80% | >98% | Industrial |

| Thiocarbohydrazide Cond. | Thiocarbohydrazide, HCl | >85% | >99% | Pilot-scale |

| Mitsunobu Reaction | DIAD, PPh₃ | 70–75% | 95–97% | Lab-scale |

| Metribuzin Hydrolysis | Sodium acetate, H₂O | 95.3% | 98% | Industrial |

The thiocarbohydrazide condensation and metribuzin hydrolysis methods are preferred for industrial applications due to high yields and minimal purification steps. Laboratory-scale syntheses favor Mitsunobu reactions for versatility.

Challenges and Optimization

Q & A

Q. What are the recommended safety protocols for handling 1,2,4-Triazine-3,5(2H,4H)-dione derivatives in laboratory settings?

While specific toxicity data for 6-(1,1-dimethylethyl)-substituted derivatives are limited, general precautions for triazine-diones include:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Refer to GHS guidelines (Section 3 of Safety Data Sheets) for hazard classification and first-aid measures .

- Consult databases like CAMEO Chemicals or ChemIDplus for emergency response protocols .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity of this compound?

Key methods include:

- HPLC/UV-Vis : To quantify purity and detect impurities.

- NMR (¹H/¹³C) : For structural confirmation, particularly to resolve signals from the tert-butyl group and triazine-dione core.

- FT-IR : To verify carbonyl (C=O) stretches (~1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .

- TLC : For rapid monitoring of reaction progress using silica gel plates and UV visualization .

Q. How can synthetic routes to 6-(tert-butyl)-1,2,4-triazine-3,5-dione be optimized for yield?

A two-step approach is common:

Cyclocondensation : React thiourea derivatives with tert-butyl-substituted precursors under acidic conditions.

Oxidation : Convert intermediate thiones to diones using hydrogen peroxide or other oxidizing agents .

Optimize reaction time, temperature, and solvent polarity (e.g., DMF or acetic acid) to minimize side products .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky tert-butyl group at position 6 creates steric hindrance, which:

- Reduces electrophilicity at adjacent nitrogen atoms, limiting nucleophilic attack.

- Directs reactivity toward positions 2 and 4 of the triazine ring.

Experimental validation: Compare reaction kinetics with non-substituted analogs using stopped-flow spectrophotometry .

Q. What computational strategies can predict the compound’s binding affinity for enzyme targets like d-amino acid oxidase (DAO)?

- Docking simulations : Use software like AutoDock Vina to model interactions with DAO’s active site (PDB ID: 3E6A).

- MD simulations : Assess stability of hydrogen bonds between the triazine-dione core and catalytic residues (e.g., Arg-283) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Conflicting solubility reports (e.g., in DMSO vs. water) may arise from:

- Polymorphism : Characterize crystalline forms via X-ray diffraction to identify hydrates or solvates .

- pH-dependent solubility : Perform potentiometric titrations to determine pKa values and ionization states .

- Experimental controls : Standardize temperature and solvent purity in replicate studies .

Q. What methodologies are suitable for studying the compound’s potential as a photoactive material?

- UV-Vis spectroscopy : Identify absorption bands in the 250–400 nm range for π→π* transitions.

- Electrochemical analysis : Measure redox potentials via cyclic voltammetry to assess electron-transfer efficiency.

- Photostability assays : Expose the compound to UV light and monitor degradation via HPLC .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

Implement a 2³ factorial design to test variables:

- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).

- Response variables : Yield, purity, inhibitory IC₅₀ against target enzymes.

Analyze interactions using ANOVA to identify dominant factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.